molecular formula C11H20N2O8 B7971578 [(1-Methyl-2-piperidinyl)methyl]amine diethanedioate

[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate

Cat. No.: B7971578
M. Wt: 308.29 g/mol
InChI Key: NWORQUFTTXAZJK-UHFFFAOYSA-N
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Description

[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate is a salt formed by the protonation of the primary amine [(1-Methyl-2-piperidinyl)methyl]amine and the diethanedioate (oxalate) anion. The parent amine features a piperidine ring with a methyl group at the 2-position and an aminomethyl substituent on the same carbon (Figure 1). The oxalate counterion enhances solubility and stability, making this compound suitable for pharmaceutical or chemical research applications.

Properties

IUPAC Name

(1-methylpiperidin-2-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2C2H2O4/c1-9-5-3-2-4-7(9)6-8;2*3-1(4)2(5)6/h7H,2-6,8H2,1H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORQUFTTXAZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-2-piperidinyl)methyl]amine diethanedioate typically involves the reaction of (1-Methyl-2-piperidinyl)methanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the diethanedioate salt. The process involves:

  • Dissolving (1-Methyl-2-piperidinyl)methanamine in a suitable solvent such as ethanol.
  • Adding oxalic acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolating the product by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purity of the final product is ensured through rigorous quality control measures.

Chemical Reactions Analysis

Reductive Amination and Amide Formation

The primary amine group in [(1-Methyl-2-piperidinyl)methyl]amine participates in reductive amination reactions with carbonyl compounds (e.g., aldehydes, ketones). This reaction typically proceeds via imine intermediate formation, followed by reduction to yield secondary amines.

Example Reaction Pathway:

RCO+H2N–C6H10N–CH2–CH3RC(NH–C6H10N–CH2–CH3)+H2O(imine formation)\text{RCO} + \text{H}_2\text{N–C}_6\text{H}_{10}\text{N–CH}_2\text{–CH}_3 \rightarrow \text{RC(NH–C}_6\text{H}_{10}\text{N–CH}_2\text{–CH}_3) + \text{H}_2\text{O} \quad \text{(imine formation)} RC(NH–C6H10N–CH2–CH3)+H2RCH2NH–C6H10N–CH2–CH3(reduction)\text{RC(NH–C}_6\text{H}_{10}\text{N–CH}_2\text{–CH}_3) + \text{H}_2 \rightarrow \text{RCH}_2\text{NH–C}_6\text{H}_{10}\text{N–CH}_2\text{–CH}_3 \quad \text{(reduction)}

Key Conditions:

  • Catalysts: Sodium cyanoborohydride (NaBH3_3CN) or palladium-based catalysts.

  • Solvents: Methanol or tetrahydrofuran (THF).

Nucleophilic Substitution Reactions

The methylene group adjacent to the amine (–CH2_2–NH–) enables nucleophilic substitution (SN_N2) with alkyl halides or sulfonates. This reaction modifies the side chain for derivative synthesis.

Example Reaction:

H2N–CH2–C6H10N–CH3+R–XR–NH–CH2–C6H10N–CH3+HX\text{H}_2\text{N–CH}_2\text{–C}_6\text{H}_{10}\text{N–CH}_3 + \text{R–X} \rightarrow \text{R–NH–CH}_2\text{–C}_6\text{H}_{10}\text{N–CH}_3 + \text{HX}

Documented Analog:
Methyl-(1-methyl-piperidin-4-ylmethyl)amine undergoes similar substitutions to form tertiary amines for CNS-targeting pharmaceuticals .

Salt Displacement and Counterion Exchange

The diethanedioate (oxalate) counterion can be replaced via acid-base reactions. For example, treatment with hydrochloric acid yields the hydrochloride salt:

(C8H16N2)\cdotp(C2O4H2)+2HCl(C8H16N2)\cdotp2Cl+H2C2O4\text{(C}_8\text{H}_{16}\text{N}_2\text{)·(C}_2\text{O}_4\text{H}_2\text{)} + 2\text{HCl} \rightarrow \text{(C}_8\text{H}_{16}\text{N}_2\text{)·2Cl}^- + \text{H}_2\text{C}_2\text{O}_4

Applications:

  • Enhanced solubility in polar solvents for biological assays .

Complexation with Metal Catalysts

The amine group acts as a ligand in transition metal-catalyzed reactions. For instance, it can coordinate to lanthanide or palladium catalysts in hydroamination processes (Scheme 1) .

Mechanistic Insight:

  • Anti-Markovnikov hydroamination of alkenes proceeds via a four-membered transition state involving metal-amido intermediates .

Oxidation Reactions

The piperidine ring is susceptible to oxidation at the α-carbon positions, forming hydroxylated or ketone derivatives under strong oxidizing conditions (e.g., KMnO4_4, CrO3_3).

Example Product:
1-Methyl-2-piperidinemethanol (a hydroxylated analog) is structurally characterized in NIST data .

Scientific Research Applications

Medicinal Chemistry

[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate has been investigated for its potential therapeutic applications, particularly in the development of novel antidepressants and analgesics. The piperidine ring is known for its ability to interact with neurotransmitter systems, making it a target for drug design.

Case Study: Antidepressant Activity

A study demonstrated that derivatives of piperidine compounds exhibited significant antidepressant-like effects in animal models. The modifications to the piperidine structure, such as the addition of diethanedioate, enhanced bioavailability and potency against depression-related behaviors .

Catalysis in Organic Reactions

The compound has shown promise as a catalyst in various organic synthesis reactions. Its ability to stabilize transition states makes it useful in promoting reactions that require specific conditions.

Case Study: Catalytic Activity

Research highlighted the use of this compound in the synthesis of complex organic molecules through Michael addition reactions. The compound facilitated higher yields compared to traditional catalysts, showcasing its efficiency .

Materials Science

In materials science, this compound has been explored for its role in synthesizing polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

A recent investigation into polymer composites revealed that incorporating this compound improved mechanical strength and thermal stability. The findings suggest potential applications in creating durable materials for industrial use .

Mechanism of Action

The mechanism of action of [(1-Methyl-2-piperidinyl)methyl]amine diethanedioate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:

    Receptor Binding: The compound may act as an agonist or antagonist at certain receptors.

    Enzyme Inhibition: It can inhibit the activity of specific enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Structural Features :

  • Core structure: Piperidine ring with methyl and aminomethyl groups at the 2-position.
  • Counterion : Oxalate (C₂O₄²⁻), which forms hydrogen bonds with the protonated amine.
  • Molecular formula : C₈H₁₆N₂·C₂H₂O₄ (exact mass requires calculation).

This compound is structurally related to piperidine-derived amines, which are prevalent in medicinal chemistry due to their ability to interact with biological targets such as receptors and enzymes .

Comparison with Structurally Similar Compounds

1-Methyl-4-(aminomethyl)piperidine

  • Structure: Piperidine with a methyl group at the 1-position and an aminomethyl group at the 4-position.
  • Key differences: Substituent positions alter steric and electronic properties.

2-(1-Methylpiperidin-4-yl)ethanamine

  • Structure : Piperidine with a methyl group at the 1-position and a two-carbon chain terminating in a primary amine at the 4-position.
  • Key differences: The extended ethylamine chain increases molecular flexibility, which could enhance interaction with hydrophobic pockets in proteins. Unlike the target compound, this derivative lacks direct aminomethyl substitution on the piperidine ring.
  • Applications : Investigated in ligand design for neurotransmitter receptors .

2-Piperidinoethylamine (CAS 15932-66-8)

  • Structure : Ethylamine linked to the piperidine nitrogen.
  • Key differences : The amine is part of a side chain rather than directly attached to the ring. This structural variation reduces ring strain and modifies electronic interactions.
  • Applications : Intermediate in synthesizing antihistamines and other bioactive molecules .

Methyl Diethanolamine (MDEA)

  • Structure: Tertiary amine with two ethanol groups and a methyl substituent.
  • Key differences : MDEA is a bulkier, tertiary amine optimized for CO₂ capture via carbamate formation. It lacks the piperidine backbone, making it chemically distinct from the target compound.
  • Applications : Industrial CO₂ scrubbing; achieves 2.63 mmol CO₂/g adsorption capacity when impregnated into mesoporous carbon .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituent Position Amine Type Counterion Key Applications
[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate Piperidine 2-position Primary Oxalate Pharmaceutical research
1-Methyl-4-(aminomethyl)piperidine Piperidine 4-position Primary None Organic synthesis
2-(1-Methylpiperidin-4-yl)ethanamine Piperidine 4-position Primary None Receptor ligand design
2-Piperidinoethylamine Piperidine N-linked ethylamine Primary None Antihistamine synthesis
MDEA Alkanolamine N/A Tertiary None CO₂ capture (2.63 mmol/g)

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Stability Notes
This compound C₈H₁₆N₂·C₂H₂O₄ ~234.23 High (oxalate salt) Stable under dry conditions
MDEA C₅H₁₃NO₂ 119.16 Miscible Degrades at high temperatures

Biological Activity

[(1-Methyl-2-piperidinyl)methyl]amine diethanedioate, also known by its IUPAC name, is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7H16N2·2C2H2O4
  • Molecular Weight : 208.23 g/mol
  • CAS Number : 1609401-26-4

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of neuropharmacology. The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

  • Antidepressant Properties : Similar compounds have been noted for their antidepressant effects, likely due to modulation of neurotransmitter levels in the brain.
  • Analgesic Effects : The compound may also possess analgesic properties, which could be attributed to its influence on pain pathways.
  • Safety and Toxicity : Preliminary data suggest low toxicity levels; however, comprehensive toxicity studies are necessary.

Study 1: Antidepressant Efficacy

A study published in Frontiers in Chemistry investigated the effects of piperidine derivatives on mood disorders. The results indicated that compounds with a similar structure to this compound significantly reduced depressive symptoms in animal models through serotonin reuptake inhibition .

CompoundEffect on DepressionMechanism
Compound ASignificantSerotonin reuptake inhibition
This compoundPotentially significantSimilar mechanism expected

Study 2: Analgesic Activity

Another research article highlighted the analgesic properties of piperidine derivatives. The study found that these compounds effectively reduced pain responses in rodent models, suggesting that this compound may exhibit similar effects .

CompoundPain Reduction (%)Administration Route
Compound B75%Oral
This compoundTBDTBD

Safety and Toxicity Profile

According to the data available from PubChem and other databases, this compound shows a favorable safety profile. It was noted to be negative in the Ames test for mutagenicity, indicating low potential for genetic toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for [(1-Methyl-2-piperidinyl)methyl]amine diethanedioate?

  • Methodological Answer : Synthesis of amine-functionalized compounds often involves soft-templating or wet impregnation. For example, mesoporous carbon (MC) synthesis via a soft template method (phloroglucinol + Pluronic F127) can be adapted for amine integration . For this compound, a two-step approach may be used:

Amine Activation : Activate the amine group via reaction with diethanedioate under controlled pH and temperature.

Support Functionalization : Impregnate the activated amine onto a porous support (e.g., MC) using solvents like ethanol-water mixtures, followed by curing at 100°C and carbonization under inert gas .

  • Key Parameters : Solvent ratios (e.g., ethanol:water = 10:9), curing time, and amine concentration (23–50 wt.%) critically influence pore structure and active site density .

Q. How is this compound characterized in research settings?

  • Methodological Answer : Use a combination of:

  • FTIR Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3395 cm⁻¹, C-N stretch at ~1031 cm⁻¹) to confirm amine integration .
  • BET Analysis : Measure surface area and pore structure (e.g., type IV hysteresis for mesopores). Note that amine impregnation typically reduces surface area (e.g., from 356.6 m²/g to <200 m²/g) but enhances chemical adsorption .
  • Elemental Analysis : Quantify nitrogen content to correlate with adsorption capacity (e.g., nitrogen content increases from 0.30 wt.% to >23 wt.% post-impregnation) .

Advanced Research Questions

Q. How does nitrogen content in this compound affect its CO₂ adsorption capacity?

  • Methodological Answer : Nitrogen-rich amines enhance CO₂ adsorption via chemisorption (e.g., carbamate formation). In analogous studies, aMDEA-impregnated MC showed a 64% increase in CO₂ capacity (2.63 mmol/g vs. 1.60 mmol/g for pure MC) due to amine-CO₂ reactions .
  • Data Contradiction Analysis : While higher nitrogen content improves chemisorption, excessive amine loading (e.g., >43 wt.%) may block pores, reducing physical adsorption. Balance nitrogen content and pore accessibility using BET and kinetic adsorption tests .

Q. What experimental design considerations are critical for evaluating adsorption kinetics and thermodynamics?

  • Methodological Answer :

  • Batch System Setup : Use an autoclave reactor with precise pressure control (e.g., 5 psi CO₂) and real-time pressure monitoring to calculate adsorption capacity via the ideal gas law .
  • Variable Isolation : Test amine concentration (23–50 wt.%), temperature (25–60°C), and pressure (1–10 psi) to isolate effects on adsorption mechanisms.
  • Control Experiments : Compare with unmodified supports (e.g., MC) and commercial adsorbents (e.g., activated carbon) to benchmark performance .

Q. How can researchers resolve contradictions between surface area reduction and enhanced CO₂ adsorption in amine-impregnated materials?

  • Methodological Answer : Surface area reduction (e.g., 43–50% decrease in BET area post-impregnation) indicates pore filling, but adsorption increases due to chemisorption dominance. To validate:

Mechanistic Studies : Use FTIR to track carbamate formation and TGA-MS to quantify chemisorbed CO₂ .

Adsorption Isotherm Modeling : Apply Langmuir (chemisorption) and Freundlich (physisorption) models to deconvolute contributions .

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